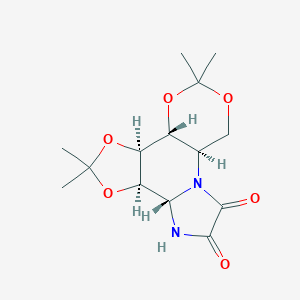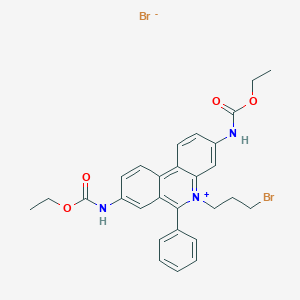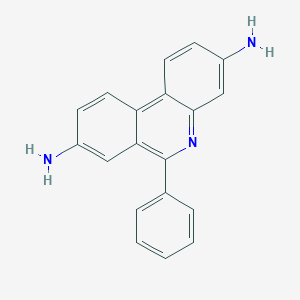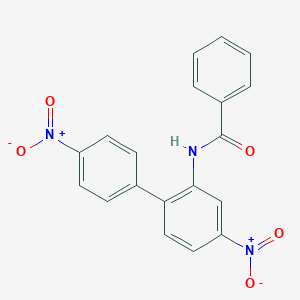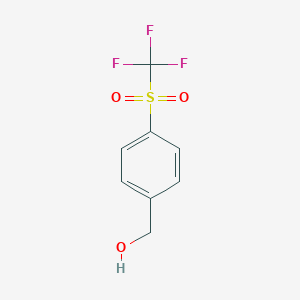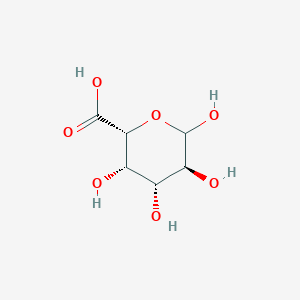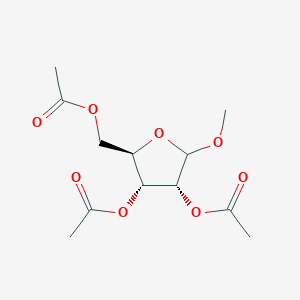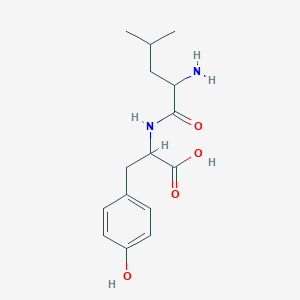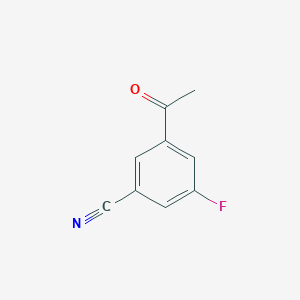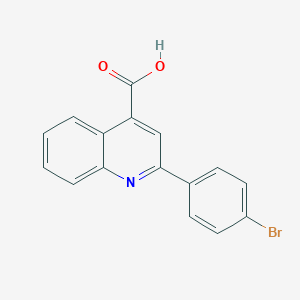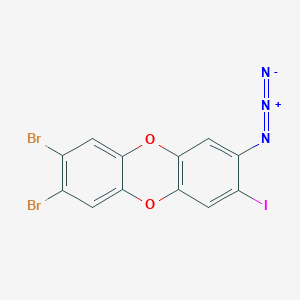
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin (AIDD) is a synthetic compound that has gained attention in scientific research due to its unique chemical properties and potential applications. AIDD is a halogenated dibenzo-1,4-dioxin derivative that contains both iodine and azide functional groups. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
Applications De Recherche Scientifique
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has shown potential in various scientific research applications. One of the most promising applications is in the field of photoaffinity labeling. 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin can be used as a photoaffinity label for the identification and isolation of protein targets. This compound can also be used in the development of new drugs and therapies. 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has shown potential as an anticancer agent, and its mechanism of action is currently being studied.
Mécanisme D'action
The mechanism of action of 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin is not fully understood. However, it is believed that the compound interacts with cellular proteins and DNA through its azide and iodine functional groups. 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes.
Effets Biochimiques Et Physiologiques
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin can induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes. In vivo studies have shown that 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin can reduce tumor growth in mice. However, the compound has also been shown to have toxic effects on certain cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has several advantages for lab experiments. It is a highly specific and potent compound that can be used in small quantities. It is also easy to synthesize using various methods. However, the compound has some limitations. It is highly reactive and can be toxic to certain cells and tissues. It also requires special handling and storage conditions.
Orientations Futures
There are several future directions for 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin research. One direction is the development of new drugs and therapies based on the compound. 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has shown potential as an anticancer agent, and its mechanism of action is currently being studied. Another direction is the identification and isolation of protein targets using 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin as a photoaffinity label. This could lead to the discovery of new drug targets and pathways. Further studies are also needed to determine the toxicity and safety of 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin in vivo.
Conclusion
In conclusion, 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin is a synthetic compound that has gained attention in scientific research due to its unique chemical properties and potential applications. The compound has been synthesized using various methods and has shown promising results in various scientific applications. 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has potential as an anticancer agent and can be used as a photoaffinity label for the identification and isolation of protein targets. However, further studies are needed to determine the mechanism of action, toxicity, and safety of the compound.
Méthodes De Synthèse
The synthesis of 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin has been achieved using various methods. One of the most commonly used methods involves the reaction of 2,3-dibromo-7,8-dimethoxydibenzo-1,4-dioxin with sodium azide and iodine in the presence of a catalyst. This method yields 2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin with a purity of over 95%. Other methods include the use of halogen exchange reactions and palladium-catalyzed cross-coupling reactions.
Propriétés
Numéro CAS |
106463-72-3 |
|---|---|
Nom du produit |
2-Azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin |
Formule moléculaire |
C12H4Br2IN3O2 |
Poids moléculaire |
508.89 g/mol |
Nom IUPAC |
2-azido-7,8-dibromo-3-iododibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br2IN3O2/c13-5-1-9-10(2-6(5)14)20-12-4-8(17-18-16)7(15)3-11(12)19-9/h1-4H |
Clé InChI |
WIBBBXXFUWDSSZ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC2=C1OC3=CC(=C(C=C3O2)Br)Br)I)N=[N+]=[N-] |
SMILES canonique |
C1=C(C(=CC2=C1OC3=CC(=C(C=C3O2)Br)Br)I)N=[N+]=[N-] |
Autres numéros CAS |
106463-72-3 |
Synonymes |
2-azido-3-(125I)iodo-7,8-dibromodibenzo-p-dioxin 2-azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin 2-azido-3-iodo-7,8-dibromodibenzo-1,4-dioxin, 125I-labeled 2-azido-3-iodo-7,8-dibromodibenzo-p-dioxin AIBr2DD AIDB-dioxin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)
